molecular formula C10H15ClN2O2 B1611747 (4-Nitrobenzyl)trimethylammonium chloride CAS No. 5350-96-9

(4-Nitrobenzyl)trimethylammonium chloride

Cat. No. B1611747
CAS RN: 5350-96-9
M. Wt: 230.69 g/mol
InChI Key: SBPSWIPEYIVRNF-UHFFFAOYSA-M
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Description

“(4-Nitrobenzyl)trimethylammonium chloride” is a chemical compound with the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “(4-Nitrobenzyl)trimethylammonium chloride” can be analyzed using various spectroscopic techniques. The compound has free spectra available: 2 NMR, and 2 FTIR . These spectra can provide valuable information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-Nitrobenzyl)trimethylammonium chloride” is a chemical compound with the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 . More detailed physical and chemical properties are not provided in the search results.

Safety And Hazards

“(4-Nitrobenzyl)trimethylammonium chloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the hazard statements H315-H319-H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding dust formation, avoiding breathing vapors, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

trimethyl-[(4-nitrophenyl)methyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O2.ClH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPSWIPEYIVRNF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583505
Record name N,N,N-Trimethyl(4-nitrophenyl)methanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitrobenzyl)trimethylammonium chloride

CAS RN

5350-96-9
Record name NSC85
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N-Trimethyl(4-nitrophenyl)methanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Nitrobenzyl)trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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